2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H15ClFN3O2S and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-Chloro-6-fluorophenyl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone (CAS Number: 2034278-20-9) is a synthetic organic molecule that incorporates a variety of functional groups, including a chloro-fluorophenyl moiety, a thiophene ring, and an oxadiazole derivative. This complex structure suggests potential biological activities that have been explored in recent research.
Chemical Structure and Properties
The molecular formula of this compound is C18H15ClFN3O2S with a molecular weight of approximately 391.8 g/mol. The presence of the oxadiazole ring is particularly noteworthy, as compounds containing this heterocyclic structure are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C18H15ClFN3O2S |
Molecular Weight | 391.8 g/mol |
CAS Number | 2034278-20-9 |
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazole , including the target compound, exhibit various biological activities such as:
- Anticancer Activity : Compounds with oxadiazole rings have shown promising results against multiple cancer cell lines. For instance, modifications to the oxadiazole structure have produced derivatives with significant cytotoxic effects against cancer cells like HeLa (cervical), CaCo-2 (colon), and others .
- Antimicrobial Properties : Studies have reported that oxadiazole derivatives possess antibacterial and antifungal activities. For example, compounds similar to the target molecule have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .
- Antitubercular Effects : Some studies highlight the potential of oxadiazole derivatives in combating tuberculosis by inhibiting key enzymes in Mycobacterium species .
The mechanisms underlying the biological activities of the compound are multifaceted:
- Enzyme Inhibition : Oxadiazole derivatives often act by inhibiting enzymes crucial for cancer cell proliferation and survival, such as topoisomerases and histone deacetylases .
- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
A study evaluated several oxadiazole derivatives for anticancer properties against a panel of human tumor cell lines. The most active derivative exhibited an IC50 value of approximately 2.76μM against ovarian cancer cells (OVXF 899), indicating strong antiproliferative activity .
Antimicrobial Activity
Research conducted on related oxadiazole compounds demonstrated significant antibacterial effects against Bacillus subtilis and Pseudomonas aeruginosa, with some derivatives showing comparable efficacy to standard antibiotics like gentamicin .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2S/c19-13-3-1-4-14(20)12(13)9-16(24)23-7-6-11(10-23)17-21-18(25-22-17)15-5-2-8-26-15/h1-5,8,11H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVPUHJJKZHREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.